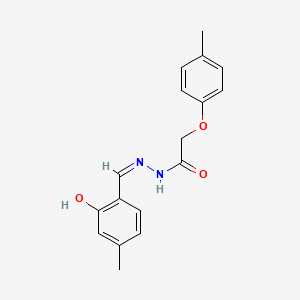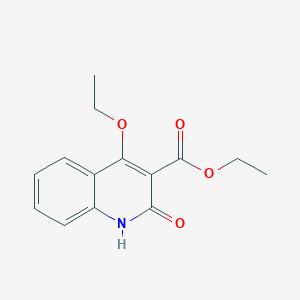![molecular formula C22H26N2O6 B6082877 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention due to its potential therapeutic applications in various diseases. This compound is also known as JDTic and belongs to the class of kappa opioid receptor antagonists.
作用機序
JDTic acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The activation of this receptor leads to the release of dynorphin, which is an endogenous opioid peptide that is involved in the modulation of pain, stress, and mood. JDTic blocks the activity of the kappa opioid receptor, which leads to a decrease in the release of dynorphin. This, in turn, leads to an increase in the activity of the mu opioid receptor, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
JDTic has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have shown that JDTic can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. JDTic has also been shown to reduce the symptoms of depression and anxiety in animal models. In addition, JDTic has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of JDTic is its high selectivity for the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. JDTic is also a potent antagonist, which allows for the study of the effects of blocking the kappa opioid receptor. However, one of the limitations of JDTic is its poor solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of JDTic. One area of research is the development of new therapies for addiction, depression, and anxiety based on the modulation of the kappa opioid system. Another area of research is the study of the role of the kappa opioid system in various diseases, such as chronic pain and mood disorders. Finally, the development of new analogs of JDTic with improved pharmacological properties is an important area of research that could lead to the development of new therapies.
合成法
The synthesis of JDTic involves several steps, including the reaction between cyclopentylmagnesium bromide and 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted into the corresponding chloride through a reaction with thionyl chloride. The final step involves the reaction of the chloride with 4-methoxy-3-nitrobenzoyl chloride to form JDTic.
科学的研究の応用
JDTic has been extensively studied for its potential therapeutic applications in various diseases, including addiction, depression, anxiety, and pain. JDTic acts as a kappa opioid receptor antagonist, which modulates the activity of the kappa opioid system in the brain. This system is involved in the regulation of pain, stress, and mood. JDTic has been shown to have a high affinity for the kappa opioid receptor, making it a promising candidate for the development of new therapies.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-28-18-8-6-15(12-17(18)24(26)27)21(25)23-14-22(10-4-5-11-22)16-7-9-19(29-2)20(13-16)30-3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDJLOCCJLSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6082797.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6082800.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)

![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)